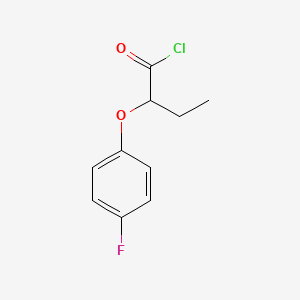

2-(4-Fluorophenoxy)butanoyl chloride

Description

BenchChem offers high-quality 2-(4-Fluorophenoxy)butanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenoxy)butanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)butanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-9(10(11)13)14-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRRFMWVJKCPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291615 | |

| Record name | 2-(4-Fluorophenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-66-8 | |

| Record name | 2-(4-Fluorophenoxy)butanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 2-(4-Fluorophenoxy)butanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

2-(4-Fluorophenoxy)butanoyl chloride stands as a highly reactive and valuable intermediate in the landscape of organic synthesis. As an acyl chloride, its principal utility lies in its ability to readily undergo nucleophilic acyl substitution reactions, providing a robust platform for the construction of more complex molecules such as amides and esters. The presence of the 4-fluorophenoxy moiety is of particular significance in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate. This guide provides a comprehensive overview of the synthesis, reactivity, characterization, and safe handling of this important chemical building block.

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number associated with this compound. While some suppliers list CAS number 1160257-66-8 for 2-(4-Fluorophenoxy)butanoyl chloride, this number is more authoritatively assigned to its parent carboxylic acid, 2-(4-Fluorophenoxy)butanoic acid.[1] Researchers are advised to verify the identity of the compound through analytical means rather than relying solely on the CAS number.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(4-Fluorophenoxy)butanoyl chloride is presented below. Due to the limited availability of experimentally determined data for this specific compound, some properties are based on closely related structures and theoretical calculations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |

| Molecular Weight | 216.64 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (presumed) | Analogy to similar acyl chlorides[3] |

| Odor | Pungent, irritating | Analogy to similar acyl chlorides[3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, ether). Reacts violently with water and alcohols. | General properties of acyl chlorides[4] |

| SMILES | CCC(C(=O)Cl)Oc1ccc(F)cc1 | [5] |

Synthesis of 2-(4-Fluorophenoxy)butanoyl Chloride

The most direct and common method for the preparation of 2-(4-Fluorophenoxy)butanoyl chloride is the chlorination of its parent carboxylic acid, 2-(4-Fluorophenoxy)butanoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6]

Mechanism of Synthesis

The conversion of a carboxylic acid to an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The chlorinating agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group.

With thionyl chloride, a chlorosulfite intermediate is formed, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[7] The reaction with oxalyl chloride is often preferred for its milder conditions and is catalyzed by a small amount of N,N-dimethylformamide (DMF).[8] The DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier reagent, which is the active species in the reaction.[9][10]

Experimental Protocols

The following are general protocols for the synthesis of 2-(4-Fluorophenoxy)butanoyl chloride. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and glassware.

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This method is robust and uses a common, inexpensive reagent. The byproducts are gaseous, which simplifies workup.[6]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (containing a solution of NaOH to neutralize HCl and SO₂), add 2-(4-Fluorophenoxy)butanoic acid (1.0 eq).

-

Reaction: Carefully add thionyl chloride (2.0 eq) to the flask. The reaction can be performed neat or with an inert solvent like toluene.

-

Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-3 hours.

-

Monitoring: The reaction can be monitored by the cessation of gas evolution.

-

Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2-(4-Fluorophenoxy)butanoyl chloride is often of sufficient purity for subsequent steps but can be purified by vacuum distillation if required.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is generally milder and often provides higher yields with fewer side products, making it suitable for more sensitive substrates.[10]

-

Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Fluorophenoxy)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 3-5 mL per gram of acid).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add oxalyl chloride (1.5 eq) via syringe. Then, add one to two drops of anhydrous DMF via syringe to catalyze the reaction.

-

Reaction: Vigorous gas evolution (CO₂, CO, HCl) should be observed. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Workup: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude product is often used directly in the next step.

Chemical Reactivity and Applications

The high reactivity of 2-(4-Fluorophenoxy)butanoyl chloride is its defining characteristic. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine and the phenoxy oxygen atoms. This makes it highly susceptible to attack by nucleophiles. Furthermore, the chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.[11]

The primary applications of 2-(4-Fluorophenoxy)butanoyl chloride are in the synthesis of:

-

Esters: Reaction with alcohols or phenols yields the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[12]

-

Amides: Reaction with ammonia, primary amines, or secondary amines produces primary, secondary, or tertiary amides, respectively. Typically, two equivalents of the amine are used: one to act as the nucleophile and the other to neutralize the HCl generated.[12]

The 4-fluorophenoxy structural motif is prevalent in many bioactive molecules, including those with potential anticancer properties.[13] Therefore, 2-(4-Fluorophenoxy)butanoyl chloride serves as a key starting material for the synthesis of novel derivatives for screening in drug discovery programs.

Analytical Characterization

The structure and purity of 2-(4-Fluorophenoxy)butanoyl chloride can be confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (4H) as multiplets in the range of δ 6.9-7.2 ppm. A methine proton (-CH-) as a triplet around δ 4.5-4.8 ppm. Methylene protons (-CH₂-) as a multiplet around δ 2.0-2.3 ppm. A methyl group (-CH₃) as a triplet around δ 1.0-1.2 ppm. |

| ¹³C NMR | A carbonyl carbon (-C=O) signal around δ 170-175 ppm. Aromatic carbons in the range of δ 115-160 ppm. A methine carbon (-CH-) around δ 75-80 ppm. Methylene and methyl carbons in the aliphatic region (δ 10-30 ppm). |

| IR (Infrared) Spectroscopy | A strong, sharp absorption band for the C=O stretch of the acyl chloride at approximately 1780-1815 cm⁻¹. C-O stretching bands around 1100-1250 cm⁻¹. C-F stretching band around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |

Safety and Handling

2-(4-Fluorophenoxy)butanoyl chloride is a reactive and hazardous chemical that must be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from similar acyl chlorides like phenoxyacetyl chloride.[12][14]

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[15]

-

Reacts Violently with Water: Contact with water, including atmospheric moisture, produces corrosive hydrogen chloride gas and 2-(4-Fluorophenoxy)butanoic acid.[14]

-

Toxic upon Inhalation: Vapors are highly irritating to the respiratory system.[16]

Recommended Safety Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[12]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Use a closed system whenever possible.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases and alcohols.[14]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water to clean up spills.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

References

-

Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

-

Appchem. (n.d.). 2-(4-Fluorophenoxy)butanoyl chloride. Retrieved from [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. Retrieved from [Link]

-

Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Appchem. (n.d.). 2-(4-Fluorophenoxy)butanoyl chloride. Retrieved from [Link]

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 859–865.

- Qian, H., et al. (2017). Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(12), 3114-3123.

- Google Patents. (n.d.). WO2004066919A2 - Synthesis of 4-amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

- Wessjohann, L. A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6615.

-

Wikipedia. (n.d.). Butyryl chloride. Retrieved from [Link]

-

PTG Advanced Catalysts Co., Ltd. (n.d.). High Quality Carboxylic Acid To Acyl Chloride Factory and Manufacturers, Suppliers Direct Price. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanoyl chloride (CAS 141-75-3). Retrieved from [Link]

-

Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Accel Scientific. (n.d.). 1160257-54-4. Retrieved from [Link]

-

Scribd. (n.d.). Carboxylic Acid to Acid Chloride Conversion. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Bioactive Molecules through Multicomponent Reactions. Retrieved from [Link]

-

OUCI. (2021). Improved Synthesis of Bioactive Molecules Through Flow Chemistry. Retrieved from [Link]

-

Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-fluorophenoxy)butanoyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 141-75-3: Butanoyl chloride | CymitQuimica [cymitquimica.com]

- 4. Butyryl chloride - Wikipedia [en.wikipedia.org]

- 5. appchemical.com [appchemical.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scribd.com [scribd.com]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sciencemadness Discussion Board - Chlorinating Carboxylic Acids - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 56895-14-8|2-(4-Chlorophenoxy)butanoyl chloride|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. aksci.com [aksci.com]

- 17. lobachemie.com [lobachemie.com]

Technical Guide: Scalable Synthesis of 2-(4-Fluorophenoxy)butanoyl Chloride

Executive Summary

This technical guide details the synthesis of 2-(4-fluorophenoxy)butanoyl chloride starting from butanoic acid . This acyl chloride is a critical electrophilic intermediate, widely utilized in the development of aryloxyphenoxypropionate herbicides (e.g., structural analogs of Cyhalofop) and pharmaceutical candidates targeting metabolic pathways.

The synthetic route is designed for scalability and atom economy , utilizing a three-step linear sequence:

- -Halogenation: Hell-Volhard-Zelinsky (HVZ) bromination of butanoic acid.[1][2][3]

-

Williamson Ether Synthesis: Nucleophilic displacement using 4-fluorophenol.

-

Acyl Chloride Formation: Chlorination via thionyl chloride (

) with catalytic DMF.[4]

Part 1: Retrosynthetic Analysis & Pathway

The synthesis relies on the introduction of a leaving group at the

Figure 1: Retrosynthetic disconnection showing the linear assembly from butanoic acid.

Part 2: Technical Protocols

Phase 1: Synthesis of 2-Bromobutanoic Acid

Reaction Type: Hell-Volhard-Zelinsky (HVZ) Bromination.[1][2][3]

Objective: Selective

Mechanistic Insight

The reaction does not occur on the free acid directly.[2] Phosphorus tribromide (generated in situ from Red P +

Protocol

| Parameter | Specification |

| Reagents | Butanoic acid (1.0 eq), Bromine (1.1 eq), Red Phosphorus (0.03 eq) |

| Temperature | 100–115°C (Reflux) |

| Time | 4–6 Hours |

| Yield Target | 80–85% |

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and internal thermometer. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HBr gas.

-

Initiation: Charge Butanoic acid and Red Phosphorus.[3] Heat to 100°C.

-

Addition: Add Bromine dropwise. Caution: The reaction is exothermic.[5] Maintain gentle reflux.

-

Completion: Stir at 110°C until bromine color fades and HBr evolution ceases.

-

Workup: Cool to 50°C. Slowly add water (hydrolysis of acyl bromide). Extract with Dichloromethane (DCM). Dry organic layer over

and concentrate in vacuo. -

Purification: Vacuum distillation (bp ~100-103°C at 10 mmHg) [2].

Phase 2: Synthesis of 2-(4-Fluorophenoxy)butanoic Acid

Reaction Type: Nucleophilic Substitution (

Mechanistic Insight

This step employs a "double deprotonation" strategy. Sodium hydroxide first deprotonates the carboxylic acid (forming the carboxylate) and the phenol (forming the phenoxide). The phenoxide is the stronger nucleophile and displaces the bromide at the

Protocol

| Parameter | Specification |

| Reagents | 2-Bromobutanoic acid (1.0 eq), 4-Fluorophenol (1.05 eq), NaOH (3.0 eq) |

| Solvent | Water (or Water/Toluene biphasic) |

| Temperature | Reflux (100°C) |

| Time | 6–8 Hours |

-

Preparation: In an RBF, dissolve NaOH (3.0 eq) in water. Add 4-Fluorophenol (1.05 eq) and stir for 15 min to generate the sodium phenoxide salt.

-

Reaction: Slowly add 2-Bromobutanoic acid (neutralized with base if necessary) to the phenoxide solution.

-

Reflux: Heat the mixture to reflux for 6–8 hours.

-

Precipitation: Cool the mixture to room temperature. Acidify carefully with conc. HCl to pH ~1-2. The product, 2-(4-fluorophenoxy)butanoic acid, will precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to remove unreacted phenol.

Phase 3: Synthesis of 2-(4-Fluorophenoxy)butanoyl Chloride

Reaction Type: Nucleophilic Acyl Substitution. Objective: Activation of the carboxylic acid for downstream coupling.

Mechanistic Insight

Thionyl chloride (

Protocol

| Parameter | Specification |

| Reagents | 2-(4-Fluorophenoxy)butanoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (Catalytic, 1-2 drops) |

| Solvent | Neat or Dichloromethane (DCM) |

| Temperature | Reflux (if neat) or 40°C (in DCM) |

| Safety | Strict Moisture Exclusion |

-

Setup: Flame-dry a 2-neck RBF under Nitrogen atmosphere. Equip with a reflux condenser and drying tube (

). -

Charging: Add the dry acid precursor and anhydrous DCM (optional, for better thermal control). Add catalytic DMF.[4]

-

Chlorination: Add Thionyl Chloride dropwise at room temperature.

-

Reaction: Heat to reflux (approx. 40-50°C if in DCM, 75°C if neat) for 2–3 hours. Monitor gas evolution (

). -

Workup: Once gas evolution stops, distill off excess Thionyl Chloride and solvent under reduced pressure.

-

Product: The residue is the crude acid chloride (usually a yellow/brown oil). For high purity, perform vacuum distillation.[1]

Part 3: Process Logic & Safety[8]

Reaction Workflow Diagram

The following diagram illustrates the critical control points and intermediate flow.

Figure 2: Sequential workflow highlighting critical isolation steps.

Safety & Quality Control

-

HBr/HCl Management: Both Phase 1 and Phase 3 generate corrosive acid gases. An efficient scrubbing system (NaOH trap) is mandatory.

-

Thionyl Chloride: Highly reactive with water. All glassware must be oven-dried.

-

Impurity Profile:

-

Dimer Formation: In Phase 3, if the reaction is not complete or wet, the acid anhydride may form.

-

Unreacted Phenol: In Phase 2, excess phenol is used. Ensure thorough washing of the precipitated acid with water/hexane to remove residual phenol.

-

References

-

BenchChem. (2025).[2][3][4][6] Application Notes and Protocols for the Synthesis of 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction. Retrieved from

-

Organic Syntheses.[3][6][7] Bromination of Acids: 2-Bromobutanoic Acid. Coll. Vol. 3, p. 523.

-

Sigma-Aldrich. (n.d.). 2-(4-Fluorophenoxy)butanoic acid Product Information. Retrieved from [8]

-

Master Organic Chemistry. (2011).[9] Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Physical Properties of 2-(4-Fluorophenoxy)butanoyl Chloride

Abstract

This technical guide provides a comprehensive examination of the physical properties of 2-(4-Fluorophenoxy)butanoyl chloride, a reactive acyl chloride intermediate of significant interest in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth analysis, validated experimental protocols for property determination, and the scientific rationale behind these methodologies. We will explore the compound's thermal, optical, and spectroscopic characteristics, underpinned by a strong emphasis on safety and handling. All quantitative data are summarized for clarity, and key experimental workflows are visualized to ensure reproducibility and understanding.

Core Chemical Identity and Structure

2-(4-Fluorophenoxy)butanoyl chloride belongs to the acyl chloride class of organic compounds, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[1][2] This substitution makes the carbonyl carbon highly electrophilic, rendering the molecule an exceptionally reactive and versatile reagent for nucleophilic acyl substitution reactions, such as the formation of esters and amides.[1][3] Its structure incorporates a chiral center at the second carbon, a flexible butanoyl chain, and a fluorinated aromatic ring—a common moiety in modern pharmaceuticals for modulating metabolic stability.

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 2-(4-Fluorophenoxy)butanoyl chloride | N/A |

| CAS Number | 1160257-66-8 | [4] |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [4] |

| Molecular Weight | 216.64 g/mol | [4][5] |

| Canonical SMILES | CCC(C(=O)Cl)Oc1ccc(cc1)F | [4] |

| Chemical Structure |  | N/A |

General Physical Characteristics and Handling

Appearance and Odor: Based on analogous lower-molecular-weight acyl chlorides, 2-(4-Fluorophenoxy)butanoyl chloride is expected to be a colorless to pale yellow liquid at standard temperature and pressure.[2][3][6] It likely possesses a sharp, acrid, and irritating odor.[2][6] A characteristic "fuming" appearance is anticipated upon exposure to air, which is not the compound boiling, but rather its rapid reaction with atmospheric moisture to produce steamy fumes of hydrogen chloride (HCl) gas and the parent 2-(4-fluorophenoxy)butanoic acid.[2][6]

Solubility and Reactivity:

-

Water: Acyl chlorides do not dissolve in water; they undergo a vigorous, often violent, exothermic hydrolysis reaction.[2][6] Therefore, it is impossible to prepare a simple aqueous solution.

-

Organic Solvents: It is expected to be soluble in a wide range of anhydrous aprotic organic solvents, such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).[3]

Due to its high reactivity, all handling must be performed under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon), using oven-dried glassware.

Thermal Properties: Boiling Point Determination

Acyl chlorides exhibit lower boiling points than their corresponding carboxylic acids.[1][3] This is a direct consequence of their inability to act as hydrogen bond donors, which significantly reduces the strength of intermolecular forces compared to the strongly hydrogen-bonded dimers formed by carboxylic acids.[1][3]

Protocol for Boiling Point Determination under Reduced Pressure

This protocol describes the standard laboratory procedure for measuring the boiling point of a reactive liquid at a controlled, reduced pressure.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus using oven-dried glassware. Connect the apparatus to a vacuum pump via a cold trap (e.g., dry ice/acetone) to protect the pump from corrosive vapors. A manometer must be included in the line to accurately measure the pressure.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of 2-(4-Fluorophenoxy)butanoyl chloride into the distillation flask along with a new magnetic stir bar or a few boiling chips to ensure smooth boiling.

-

Evacuation: Seal the system and slowly evacuate it to the desired pressure (e.g., 1-10 mmHg). A stable pressure reading on the manometer is critical.

-

Heating: Gently heat the distillation flask using a heating mantle. Stir the liquid continuously.

-

Observation: Observe the temperature at which the liquid boils and a steady condensation of vapor is observed on the thermometer bulb, with the first drop of distillate collecting in the receiving flask.

-

Recording: Record this temperature and the corresponding pressure from the manometer. This is the boiling point at that specific pressure. The normal boiling point can be estimated from this data using a pressure-temperature nomograph.[9]

Optical Properties: Refractive Index

The refractive index (n) is a dimensionless physical property that measures how light propagates through a substance.[10][11] For a pure liquid, it is a constant at a specific temperature and wavelength and serves as an excellent, rapid indicator of purity.[12] Impurities will cause a deviation from the literature value. The measurement is non-destructive, requiring only a small sample volume.[12]

Protocol for Refractive Index Measurement

This protocol uses a standard digital Abbe refractometer, which measures the critical angle of total internal reflection to determine the refractive index.[10]

Methodology:

-

Instrument Calibration: Turn on the refractometer and allow the internal light source and temperature control to stabilize, typically at 20.0 °C or 25.0 °C. Calibrate the instrument using a standard of known refractive index, such as distilled water (nD²⁰ = 1.3330).[12]

-

Sample Application: Using a pipette, apply a few drops of 2-(4-Fluorophenoxy)butanoyl chloride directly onto the clean, dry prism surface of the refractometer.

-

Measurement: Close the prism cover. The instrument will automatically measure and display the refractive index.

-

Recording: Record the refractive index value, ensuring to note the temperature (e.g., nD²⁰, where 'D' refers to the sodium D-line wavelength of 589 nm at which the measurement is made).[12]

-

Cleaning: Thoroughly clean the prism surface immediately after measurement with an appropriate anhydrous solvent (e.g., acetone or isopropanol) and a soft lens tissue to prevent corrosion of the prism.

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. byjus.com [byjus.com]

- 4. appchemical.com [appchemical.com]

- 5. 2-(4-fluorophenoxy)butanoyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 8. pg.edu.pl [pg.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. louis.uah.edu [louis.uah.edu]

- 12. researchgate.net [researchgate.net]

The 4-Fluorophenoxy Moiety: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Understated Power of a Single Fluorine Atom

In the landscape of contemporary drug design, the strategic incorporation of fluorine is a cornerstone of molecular optimization.[1] Among the various fluorinated motifs, the 4-fluorophenoxy group has emerged as a particularly valuable and versatile tool for medicinal chemists. Its unique electronic and physicochemical properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often turning a promising lead compound into a viable drug candidate.[2][3] This guide provides a comprehensive overview of the multifaceted roles of the 4-fluorophenoxy group, from its fundamental impact on molecular properties to its application in clinical candidates, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic placement of a fluorine atom at the para-position of a phenoxy ring is not a mere substitution; it is a deliberate tactic to modulate a cascade of properties. These include enhancing metabolic stability by blocking sites of oxidation, increasing binding affinity through favorable interactions with protein targets, and fine-tuning lipophilicity to improve absorption and permeability.[1][4] This guide will dissect the causality behind these effects, providing a framework for the rational incorporation of this privileged scaffold in drug discovery programs.

I. Physicochemical and Electronic Landscape of the 4-Fluorophenoxy Group

The introduction of a fluorine atom to the para-position of a phenoxy ring imparts a unique set of physicochemical characteristics that are central to its utility in drug design.

Electronic Effects: A Tale of Induction and Resonance

Fluorine is the most electronegative element, and its presence on the phenoxy ring exerts a strong electron-withdrawing inductive effect (-I).[2] This has a significant impact on the electron distribution within the aromatic system and can influence the acidity (pKa) of nearby functional groups. For instance, the presence of a 4-fluorophenoxy group can lower the basicity of adjacent amines, which can be critical for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[2]

Lipophilicity: A Balancing Act

The effect of the 4-fluorophenoxy group on lipophilicity, often measured as the octanol-water partition coefficient (LogP), is context-dependent but generally leads to an increase in lipophilicity compared to a simple phenoxy or hydroxy-substituted phenyl ring.[5] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability and accessing intracellular targets.[6][7] However, this increase is generally modest, allowing for a fine-tuning of the lipophilicity-solubility balance, which is often a delicate undertaking in lead optimization.[5]

Below is a summary of the key physicochemical properties of 4-fluorophenol, the parent building block of the 4-fluorophenoxy group.

| Property | Value | Reference |

| Molecular Formula | C6H5FO | [8] |

| Molecular Weight | 112.10 g/mol | [8] |

| Melting Point | 43-46 °C | [8] |

| Boiling Point | 183.3 °C | [8] |

| LogP | 1.77 | [8] |

| pKa | 9.95 | [9] |

II. Pharmacokinetic Profile: Enhancing Drug-Like Properties

The 4-fluorophenoxy group can significantly improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

Metabolic Stability: Blocking the "Soft Spots"

One of the most compelling reasons to incorporate a 4-fluorophenoxy group is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[10] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the para-position. By placing a fluorine atom at this "soft spot," chemists can effectively block this metabolic pathway, leading to a longer in vivo half-life and increased systemic exposure.[2][11]

However, it is crucial to note that while the C-F bond is strong, oxidative defluorination can still occur, potentially leading to the formation of reactive metabolites.[12] The metabolic fate of a compound containing a 4-fluorophenoxy group is influenced by the overall molecular structure. For example, in the case of CP-544439, a matrix metalloproteinase-13 inhibitor, metabolism occurred primarily via glucuronidation, reduction, and hydrolysis, with the 4-fluorophenoxy moiety remaining intact.[12]

Oral Bioavailability: A Key Advantage

The culmination of improved metabolic stability and optimized lipophilicity often translates to enhanced oral bioavailability.[13][14] By resisting first-pass metabolism in the gut and liver, a greater fraction of the administered dose can reach systemic circulation.[15][16] The increased lipophilicity imparted by the 4-fluorophenoxy group can also improve absorption across the gastrointestinal tract.[7]

III. Pharmacodynamics: Fine-Tuning Drug-Receptor Interactions

The 4-fluorophenoxy group can play a direct role in how a drug binds to its biological target, influencing both potency and selectivity.

The fluorine atom, despite its small size, can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[4] The electron-withdrawing nature of the fluorine can also modulate the electronic character of the phenoxy ring, potentially leading to more favorable electrostatic interactions with the receptor.[2]

IV. Case Studies: The 4-Fluorophenoxy Group in Action

The strategic utility of the 4-fluorophenoxy group is best illustrated through its successful application in various drug discovery programs.

Case Study 1: Kinase Inhibitors

The development of kinase inhibitors has significantly benefited from the incorporation of the 4-fluorophenoxy moiety. In many instances, this group serves as a key pharmacophore that occupies the ATP-binding site.

-

Imatinib (Gleevec®): While the parent compound contains a different N-methylpiperazine group, many second-generation BCR-Abl inhibitors have explored fluorinated phenyl groups to enhance potency and overcome resistance.[17][18]

-

c-Met Kinase Inhibitors: Several studies have demonstrated the importance of the 4-(2-fluorophenoxy)quinoline scaffold for potent c-Met kinase inhibition.[19][20] In these series, the fluorophenoxy group is crucial for binding, and modifications to this moiety significantly impact activity.

The following table summarizes the structure-activity relationship (SAR) for a series of c-Met inhibitors, highlighting the impact of substitutions on the phenoxy ring.

| Compound | Substitution on Phenoxy Ring | c-Met IC50 (nM) | Reference |

| Lead Compound | 2-fluoro | 1.42 | [19] |

| Analog 1 | 4-fluoro | >1000 | [19] |

| Analog 2 | 2,4-difluoro | 5.6 | [19] |

| Analog 3 | 2-chloro | 0.98 | [19] |

As the data indicates, the position of the fluorine atom is critical, with the ortho-fluoro substitution being optimal for this particular scaffold.

Case Study 2: G-Protein Coupled Receptor (GPCR) Ligands

The 4-fluorophenoxy group is also prevalent in ligands targeting GPCRs. Its ability to modulate lipophilicity and engage in specific receptor interactions makes it a valuable component in the design of agonists and antagonists.[21][22]

-

GPR88 Agonists: In the development of agonists for the orphan receptor GPR88, a series of (4-alkoxyphenyl)glycinamides were explored. The introduction of a 4-fluorophenoxy group in place of an alkoxy group led to compounds with improved potency and metabolic stability.[23]

-

Atypical Dopamine Transporter (DAT) Inhibitors: Structure-activity relationship studies on a series of tropane-based DAT inhibitors revealed that bis(4-fluorophenyl)methoxy and bis(4-fluorophenyl)methylamino moieties were key for achieving the desired atypical pharmacological profile for treating cocaine use disorders.[4]

V. Synthetic Strategies and Experimental Protocols

The incorporation of the 4-fluorophenoxy group into a target molecule can be achieved through several reliable synthetic methods. A common approach is the nucleophilic aromatic substitution (SNAr) reaction between a suitable precursor and 4-fluorophenol.

Experimental Protocol: Synthesis of a 4-(2-fluorophenoxy)quinoline derivative

This protocol is a representative example for the synthesis of a kinase inhibitor scaffold.

-

Reaction Setup: To a solution of 4-chloroquinoline (1.0 eq) in dimethylformamide (DMF), add 2-fluorophenol (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-fluorophenoxy)quinoline.[19][20]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general workflow for assessing the metabolic stability of a compound containing a 4-fluorophenoxy group.

-

Incubation Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

Microsome Incubation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4). Pre-warm the mixture at 37 °C.

-

Initiation of Reaction: Add the test compound to the microsome mixture to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

VI. Conclusion and Future Perspectives

The 4-fluorophenoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to confer favorable physicochemical and pharmacokinetic properties, while also participating in key drug-receptor interactions, has cemented its place as a privileged moiety in modern drug discovery. From enhancing metabolic stability and improving oral bioavailability to fine-tuning binding affinity, the strategic incorporation of this group can address many of the challenges encountered during lead optimization.

As our understanding of drug-receptor interactions becomes more sophisticated through advances in structural biology and computational chemistry, the rational design of molecules incorporating the 4-fluorophenoxy group will become even more precise. Future research will likely focus on exploring the subtle interplay between the 4-fluorophenoxy group and its surrounding molecular architecture to achieve even greater levels of potency, selectivity, and drug-like properties. The continued application of this seemingly simple, yet profoundly impactful, functional group will undoubtedly contribute to the development of the next generation of innovative therapeutics.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

-

Dalvie, D., et al. (2008). Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (CP-544439), in rats and dogs. Drug Metabolism and Disposition, 36(9), 1937-1946. [Link]

-

Zhao, Y., et al. (2015). Design and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives bearing an imidazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 101, 578-591. [Link]

-

4-Fluorophenol | CAS#:371-41-5. (2025, August 20). Chemsrc. [Link]

-

Ding, S., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. [Link]

-

Gether, U., et al. (2002). Structure-activity relationships of G protein-coupled receptors. Endocrine Reviews, 23(1), 90-113. [Link]

-

Ojima, I. (2013). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 156, 3-17. [Link]

-

Ngai, M. Y. (2019). Novel Strategies and Reagents for Introduction of Fluorinated Groups. Grantome. [Link]

-

Banks, R. E., et al. (1994). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 34, 243-282. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Hunter, L., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 61(4), e202112437. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Singh, A., et al. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology, 9, 128. [Link]

-

The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. (n.d.). Retrieved March 7, 2026, from [Link]

-

Singh, R. P., et al. (2023). Role of Fluorine in Drug Design and Drug Action. Current Organic Chemistry, 27(12), 1018-1045. [Link]

-

Kebebe, W. L. (2024). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Clinical Pharmacology & Biopharmaceutics, 13(505). [Link]

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

Al-Hadiya, Z. H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2134. [Link]

-

Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2343350. [Link]

-

Wang, Y., et al. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology, 13, 1007623. [Link]

-

The Structure–property Relationships of GPCR-targeted Drugs Approved between 2011 and 2021. (n.d.). Retrieved March 7, 2026, from [Link]

-

Wodicka, L. M., et al. (2010). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PLoS One, 5(10), e13273. [Link]

-

Lipophilicity and pKa Assays. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]

-

Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. (2015). Chemistry – A European Journal, 21(52), 18991-18998. [Link]

-

Case Study: Selecting a Tyrosine Kinase Inhibitor in CML. (2021, April 2). OncLive. [Link]

-

New horizons in next-generation small molecule kinase inhibitors. (2016, June 16). Drug Target Review. [Link]

-

Slocum, S. T., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989-15012. [Link]

-

EMERGING TRENDS IN ORAL BIOAVAILABILITY ENHANCEMENT. (n.d.). International Journal of Drug Regulatory Affairs. Retrieved March 7, 2026, from [Link]

-

Nanostructured lipid carriers for oral bioavailability enhancement of raloxifene: Design and in vivo study. (2013). Journal of Controlled Release, 168(2), 141-149. [Link]

-

Al-Shdefat, R., et al. (2020). Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers. Pharmaceutics, 12(6), 512. [Link]

-

Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selvita.com [selvita.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (CP-544439), in rats and dogs: assessment of the metabolic profile of CP-544439 in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. omicsonline.org [omicsonline.org]

- 14. Formulating for the Future: Oral Drug Delivery for Improving Bioavailability & Patient Outcomes - Lubrizol [lubrizol.com]

- 15. ijdra.com [ijdra.com]

- 16. Nanostructured lipid carriers for oral bioavailability enhancement of raloxifene: Design and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Design and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives bearing an imidazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design [frontiersin.org]

- 23. Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of 2-(4-fluorophenoxy)butanoic Acid Precursors

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(4-fluorophenoxy)butanoic acid, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies, including the Williamson ether synthesis and the Mitsunobu reaction. The guide emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and outlines robust methods for the purification and characterization of the target compound. By integrating theoretical expertise with practical insights, this guide aims to serve as a self-validating resource for the successful synthesis of 2-(4-fluorophenoxy)butanoic acid.

Introduction: Significance and Synthetic Overview

2-(4-Fluorophenoxy)butanoic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity, make this scaffold attractive for drug design. The core synthetic challenge lies in the efficient formation of the ether linkage between the 4-fluorophenol and the butanoic acid moiety. This guide will focus on two primary and reliable methods for achieving this transformation: the Williamson ether synthesis and the Mitsunobu reaction. Each method offers distinct advantages and is suited to different experimental constraints.

A critical aspect of any synthetic protocol is its reproducibility and the ability to validate the identity and purity of the final product. Therefore, this guide places a strong emphasis on detailed experimental procedures and comprehensive characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Strategic Approaches to the Synthesis of 2-(4-fluorophenoxy)butanoic Acid

The construction of the ether bond in 2-(4-fluorophenoxy)butanoic acid can be approached from two main retrosynthetic disconnections, as illustrated below. This leads to the selection of either the Williamson ether synthesis, which involves a nucleophilic substitution reaction, or the Mitsunobu reaction, a redox-condensation method.

Caption: Williamson ether synthesis workflow for 2-(4-fluorophenoxy)butanoic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar phenoxyalkanoic acids. [1] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophenol | 112.11 | 1.0 eq | |

| Ethyl 2-bromobutanoate | 195.05 | 1.1 eq | |

| Potassium Carbonate (anhydrous) | 138.21 | 2.0 eq | |

| Acetone (anhydrous) | |||

| 2M Sodium Hydroxide | |||

| 2M Hydrochloric Acid | |||

| Ethyl Acetate | |||

| Brine | |||

| Anhydrous Magnesium Sulfate |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetone (100 mL).

-

Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup of Ester: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone and combine the filtrates. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-fluorophenoxy)butanoate.

-

Purification of Ester: Purify the crude ester by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Hydrolysis: Dissolve the purified ester (1.0 eq) in a 1:1 (v/v) mixture of ethanol and 2M aqueous sodium hydroxide. Stir the mixture at 60°C for 4 hours or until the reaction is complete (monitored by TLC).

-

Workup of Carboxylic Acid: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification and Extraction: Acidify the aqueous layer to pH 2 with 2M HCl. The product should precipitate out of solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Final Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-fluorophenoxy)butanoic acid.

The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction offers a mild and efficient method for the formation of the ether linkage, particularly when the Williamson ether synthesis is not suitable, for instance, with more sensitive substrates. [2][3][4][5][6]This reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. [2][5] Mechanism:

The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine with the azodicarboxylate. This betaine then deprotonates the phenol, forming a phenoxide ion pair. The alcohol (in this case, a hypothetical 2-hydroxybutanoate ester) is then activated by the phosphonium salt, forming an alkoxyphosphonium intermediate. Finally, the phenoxide attacks the activated alcohol in an SN2 fashion, leading to the desired ether with inversion of stereochemistry at the alcohol carbon.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

Methodological & Application

Application Note: Highly Efficient Amide Synthesis Utilizing 2-(4-Fluorophenoxy)butanoyl Chloride and Primary Amines

Introduction and Chemical Context

The formation of amide bonds is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. 2-(4-Fluorophenoxy)butanoyl chloride (CAS No.: 1160257-66-8) is a highly reactive acyl halide building block[1]. The 2-aryloxyalkanoic acid structural motif is frequently encountered in biologically active molecules, most notably in lipid-regulating drugs (fibrates) and specific classes of herbicides.

Synthesizing amides directly from carboxylic acids typically requires expensive coupling reagents (e.g., HATU, EDC) to activate the acid[2]. However, utilizing a pre-activated acyl chloride like 2-(4-fluorophenoxy)butanoyl chloride allows for rapid, spontaneous nucleophilic acyl substitution when reacted with primary amines. This method circumvents the need for coupling additives, offering superior atom economy and simplified purification profiles[3].

Mechanistic Rationale

The reaction between 2-(4-fluorophenoxy)butanoyl chloride and a primary amine proceeds via a highly exergonic nucleophilic acyl substitution pathway[4].

-

Nucleophilic Attack: The lone pair on the nitrogen of the primary amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate: This attack breaks the carbon-oxygen double bond, forming a transient, high-energy tetrahedral intermediate[4].

-

Elimination: The intermediate rapidly collapses, reforming the carbonyl

-bond and expelling the chloride ion, which is an excellent leaving group[3]. -

Neutralization: The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the remaining unreacted primary amine, converting it into an unreactive ammonium salt and stalling the reaction at a maximum 50% yield[5]. Therefore, an auxiliary base (such as triethylamine, pyridine, or aqueous sodium hydroxide) is strictly required to scavenge the HCl and drive the reaction to completion[6].

Figure 1: Nucleophilic acyl substitution mechanism and HCl neutralization pathway.

Experimental Protocols

We provide two self-validating protocols for this transformation. The choice of protocol depends heavily on the physical properties and moisture sensitivity of the primary amine.

Protocol A: Anhydrous Homogeneous Acylation

Optimal for moisture-sensitive primary amines or substrates prone to hydrolysis.

Causality & Design: This protocol utilizes anhydrous dichloromethane (DCM) and an organic amine base (Triethylamine, TEA)[5]. The anhydrous environment prevents the competitive hydrolysis of 2-(4-fluorophenoxy)butanoyl chloride back into its corresponding carboxylic acid.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Substrate Loading: Dissolve the primary amine (1.0 equiv.) in anhydrous DCM (approx. 0.2 M concentration). Add TEA (1.5 equiv.) to the stirring solution.

-

Thermal Control: Submerge the flask in an ice-water bath to equilibrate the solution to 0 °C. Expert Insight: Acyl chloride reactions are highly exothermic. Cooling suppresses side reactions such as ketene formation from the alpha-proton of the butanoyl chain.

-

Electrophile Addition: Dissolve 2-(4-fluorophenoxy)butanoyl chloride (1.1 equiv.) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–30 minutes using an addition funnel or syringe[5].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS.

-

Workup: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl (to remove excess TEA and unreacted amine), saturated aqueous NaHCO₃ (to neutralize any residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Schotten-Baumann Biphasic Acylation

Optimal for robust, water-soluble amines, amino acids, or large-scale syntheses.

Causality & Design: The Schotten-Baumann reaction utilizes a biphasic solvent system (organic solvent + aqueous base)[6]. The aqueous sodium hydroxide serves a dual purpose: it acts as the HCl scavenger and prevents the protonation of the amine nucleophile[6]. The biphasic nature protects the acyl chloride from rapid hydrolysis because the electrophile remains primarily in the organic layer, reacting with the amine at the solvent interface.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in a 10% aqueous NaOH solution (2.0 equiv. of base)[6].

-

Thermal Control: Cool the aqueous solution to 0 °C using an ice bath.

-

Electrophile Addition: Dissolve 2-(4-fluorophenoxy)butanoyl chloride (1.2 equiv.) in an immiscible organic solvent (e.g., Ethyl Acetate or DCM). Add this organic solution dropwise to the vigorously stirring aqueous layer[7]. Expert Insight: Vigorous stirring is the most critical parameter here; it maximizes the interfacial surface area between the two phases, ensuring the amidation outcompetes acyl chloride hydrolysis.

-

Propagation: Stir vigorously at room temperature for 1–3 hours.

-

Workup: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer once more with the organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Figure 2: Standard experimental workflow for acyl chloride-mediated amide synthesis.

Quantitative Data & Protocol Comparison

The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the optimal conditions based on their specific substrate constraints.

| Parameter | Protocol A: Anhydrous Homogeneous | Protocol B: Schotten-Baumann Biphasic |

| Solvent System | Anhydrous DCM or THF | EtOAc / Water or DCM / Water |

| Acid Scavenger (Base) | Triethylamine (TEA) or DIPEA (1.5 eq) | 10% Aqueous NaOH or Na₂CO₃ (2.0 eq) |

| Temperature Profile | 0 °C | 0 °C |

| Reaction Time | 2 – 4 hours | 1 – 3 hours |

| Stirring Requirement | Standard magnetic stirring | Vigorous (to maximize phase interface) |

| Best Suited For | Moisture-sensitive amines, complex APIs | Amino acids, water-soluble amines, scale-up |

| Expected Yield Range | 85% – 95% | 75% – 90% |

Expert Troubleshooting & Structural Considerations

-

Steric Hindrance of the Electrophile: 2-(4-Fluorophenoxy)butanoyl chloride features an alpha-ethyl group (derived from butanoic acid). This alpha-branching introduces moderate steric hindrance at the carbonyl center compared to a straight-chain acetyl or propanoyl chloride. If incomplete conversion is observed with bulky primary amines (e.g., tert-butylamine), increase the reaction temperature to 40 °C after the initial 0 °C addition, or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to form a more reactive acylpyridinium intermediate.

-

Order of Addition: Always add the acyl chloride to the amine/base mixture. Reversing this order exposes the amine to a localized acidic environment (from ambient hydrolysis of the acyl chloride), which will protonate the amine and stall the reaction[5].

-

Reagent Integrity: Acyl chlorides degrade rapidly upon exposure to atmospheric moisture, converting into the unreactive 2-(4-fluorophenoxy)butanoic acid and HCl. Always store the reagent under inert gas and verify its purity via NMR or titration prior to use if degradation is suspected.

References

- Source: iitk.ac.

- Source: fishersci.

- Source: benchchem.

- Source: wikidot.

- Source: tifr.res.

- Source: masterorganicchemistry.

- Source: benchchem.

- 2-(4-fluorophenoxy)

- Source: orgsyn.

- Source: sigmaaldrich.

Sources

- 1. 2-ethyl butanoyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. Lab Reporter [fishersci.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

Application Note: High-Purity Synthesis & Utilization of 2-(4-Fluorophenoxy)butanoyl Chloride in API Process Development

Executive Summary

This technical guide details the operational protocols for the synthesis, handling, and downstream application of 2-(4-Fluorophenoxy)butanoyl chloride (CAS: 1160257-66-8). As a halogenated phenoxyalkyl derivative, this intermediate serves as a critical electrophilic building block in the synthesis of PPAR-agonist analogs (lipid-lowering agents) and fluorinated peptidomimetics .

The incorporation of the 4-fluorophenoxy moiety is a strategic medicinal chemistry choice: the fluorine atom at the para-position blocks metabolic oxidation (CYP450 degradation), significantly extending the in vivo half-life of the final API compared to non-fluorinated analogs [1]. This guide provides a self-validating workflow for converting the carboxylic acid precursor to the acid chloride and its subsequent coupling to form bioactive amides.

Chemical Profile & Reactivity[1][2]

| Property | Specification |

| IUPAC Name | 2-(4-Fluorophenoxy)butanoyl chloride |

| CAS Number | 1160257-66-8 |

| Molecular Formula | C₁₀H₁₀ClFO₂ |

| Molecular Weight | 216.64 g/mol |

| Physical State | Colorless to pale yellow liquid (fuming) |

| Boiling Point | ~122-124 °C (at 15 mmHg) [2] |

| Reactivity Hazard | Hydrolyzes rapidly in moist air to release HCl; Corrosive.[1] |

Mechanistic Insight:

The reactivity of this intermediate is driven by the polarization of the carbonyl carbon by the chlorine atom. Unlike the stable acid precursor, the acid chloride is highly susceptible to nucleophilic attack. The 2-position chirality is preserved during mild chlorination but can undergo racemization under excessive heat or strong basic conditions due to the acidity of the

Synthesis Workflow: Acid to Acid Chloride

The conversion of 2-(4-Fluorophenoxy)butanoic acid (CAS: 161790-15-4) to its acid chloride is the activation step required for subsequent API coupling. Two methods are presented: Thionyl Chloride (SOCl₂) for robust scale-up and Oxalyl Chloride ((COCl)₂) for high-purity, mild laboratory scale.

Pathway Visualization

Figure 1: Synthetic pathway from raw materials to the reactive acid chloride intermediate.

Protocol A: Thionyl Chloride Method (Scale-Up Preferred)

Context: Thionyl chloride is preferred for gram-to-kilogram scale synthesis due to the volatility of byproducts (SO₂ and HCl), which simplifies purification.

Materials:

-

2-(4-Fluorophenoxy)butanoic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

-

DMF (Dimethylformamide) (Catalytic, 1-2 drops)[2]

-

Solvent: Toluene (Optional, for temperature control) or Neat.

Step-by-Step Procedure:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line). Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize evolved gases.

-

Charging: Add the carboxylic acid (e.g., 10.0 g) to the flask.

-

Addition: Add Toluene (30 mL) if using solvent. Slowly add Thionyl Chloride (5.5 mL, ~1.5 eq) via an addition funnel.

-

Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that accelerates the reaction significantly.

-

Reaction: Heat the mixture to 60-70°C for 2-3 hours. Monitor gas evolution; reaction is complete when bubbling ceases.

-

Work-up:

-

Cool the mixture to room temperature.

-

Remove excess SOCl₂ and Toluene under reduced pressure (Rotary evaporator).

-

Azeotropic Drying: Add fresh Toluene (10 mL) and re-evaporate to remove trace SOCl₂.

-

-

Yield: The residue is the crude acid chloride (typically >95% purity), suitable for immediate use.

Protocol B: Oxalyl Chloride Method (High Purity/Mild)

Context: Ideal for small-scale research or when the substrate is sensitive to heat.

Procedure:

-

Dissolve the acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Cool to 0°C under Nitrogen.

-

Add catalytic DMF (1 drop).

-

Dropwise add Oxalyl Chloride (1.2 eq). Caution: Vigorous foaming (CO/CO₂ evolution).

-

Stir at Room Temperature for 2 hours.

-

Evaporate solvent to yield the acid chloride.

Downstream Application: API Scaffold Synthesis

The primary utility of this intermediate is in Amidation reactions to create pharmacophores. The following protocol demonstrates coupling with a secondary amine (e.g., Morpholine or N-Methylpiperazine) to generate a lipophilic amide, a common structural motif in enzyme inhibitors.

Protocol: Schotten-Baumann Type Coupling

Reaction Logic: The acid chloride is highly electrophilic. To prevent hydrolysis, anhydrous conditions are used. A base (Triethylamine or DIPEA) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the nucleophilic amine.

Workflow Visualization

Figure 2: Operational workflow for coupling the acid chloride with an amine nucleophile.

Step-by-Step Procedure:

-

Receiver Preparation: In a reaction flask, dissolve the amine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL/g). Cool to 0°C .[2]

-

Addition: Dissolve the freshly prepared 2-(4-Fluorophenoxy)butanoyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Control Point: Maintain temperature <5°C to minimize side reactions.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (conversion of acid chloride to amide).

-

Quench: Add saturated aqueous NaHCO₃ solution.

-

Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography.

Process Safety & Quality Control

Handling Acid Chlorides[1][2][3][4][5][6][7][8]

-

Hazards: Causes severe skin burns and eye damage. Reacts violently with water.[3]

-

Engineering Controls: All operations must be performed in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Analytical Validation

To ensure the integrity of the intermediate before committing to the next step, use the following QC parameters:

| Method | Expected Signal | Diagnostic Value |

| FT-IR | ~1800 cm⁻¹ (C=O stretch) | Disappearance of broad OH stretch (2500-3300 cm⁻¹) and shift of C=O from ~1710 (acid) to ~1800 confirms conversion. |

| GC-MS | M+ peak at 216/218 m/z | Confirms molecular weight and Chlorine isotope pattern (3:1 ratio). |

| TLC | React with MeOH -> Methyl Ester | Acid chlorides streak on silica. Quench a small aliquot with Methanol; the resulting methyl ester will run as a distinct, non-streaking spot (higher Rf than acid). |

References

-

Park, B. K., & Kitteringham, N. R. (1994). Drug metabolism and pharmacokinetics: the role of fluorine. Drug Metabolism Reviews, 26(3), 605-643. Link

-

BenchChem Technical Support. (2025). Conversion of 4-(4-fluorophenyl)butanoic Acid to Acyl Chloride: A Technical Guide. BenchChem Application Notes. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-(4-Fluorophenoxy)butanoic acid. Merck KGaA. Link

-

Save My Exams. (2025). Reactions of Acyl Chlorides: Nucleophilic Addition-Elimination. A Level Chemistry Revision. Link

-

Organic Syntheses. (2011). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Org.[1] Synth. 88, 152-161. Link

Sources

Application Note: Experimental Workflows for 2-(4-Fluorophenoxy)butanoyl Chloride

Executive Summary

2-(4-Fluorophenoxy)butanoyl chloride is a highly reactive, versatile acylating agent characterized by its α-aryloxy aliphatic chain. This compound serves as a critical building block in the divergent synthesis of complex amides and esters. This application note provides drug development professionals and agrochemical researchers with field-proven, self-validating protocols for utilizing this acid chloride, emphasizing mechanistic causality, reaction optimization, and stringent quality control.

Mechanistic Context & Scientific Rationale

The 2-(4-fluorophenoxy)butanoyl scaffold is a privileged structural motif in two major fields of biological discovery:

-

Agrochemicals (ACCase Inhibitors): The aryloxyphenoxypropionate (APP or "FOP") class of herbicides functions by selectively inhibiting Acetyl-CoA Carboxylase (ACCase), the rate-limiting enzyme required for de novo fatty acid biosynthesis in plants (1)[1]. As an extended homologue, 2-(4-fluorophenoxy)butanoyl chloride is used to synthesize novel herbicidal candidates that disrupt plant membrane structures by blocking the synthesis of essential lipids (2)[2].

-

Pharmaceuticals (PPARα Agonists): In human medicine, phenoxyisobutyric acid derivatives (known as fibrates) are potent Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonists utilized to manage dyslipidemia (3)[3]. By activating PPAR-α, these compounds enhance the clearance of triglyceride-rich lipoproteins (4)[4]. The acid chloride is heavily utilized to synthesize novel fibrate analogues and pan-agonists to probe structure-activity relationships (SAR) for metabolic syndrome therapies (5)[5].

Reaction Workflows & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available when utilizing 2-(4-Fluorophenoxy)butanoyl chloride.

Divergent amidation and esterification workflows for 2-(4-Fluorophenoxy)butanoyl chloride.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an internal quality control check.

Pre-Reaction Quality Control (QC)

Causality: Acid chlorides are highly susceptible to atmospheric moisture, rapidly hydrolyzing back to the unreactive 2-(4-fluorophenoxy)butanoic acid. Proceeding with degraded material will result in failed couplings and wasted proprietary amines/alcohols. Validation Step:

-

In a 1.5 mL vial, dissolve 100 µL of anhydrous methanol and 5 µL of Triethylamine (TEA).

-

Add a 5 µL aliquot of the 2-(4-fluorophenoxy)butanoyl chloride lot.

-

Stir for 5 minutes at room temperature, then analyze via TLC (Hexanes/EtOAc 8:2) or LC-MS.

-

Self-Validation: Complete conversion to the methyl ester confirms the structural integrity and electrophilicity of the acid chloride. If the carboxylic acid mass is dominant, the lot must be discarded or re-synthesized using thionyl chloride.

Protocol A: Synthesis of Aryloxyphenoxybutanamides

Causality: N,N-Diisopropylethylamine (DIPEA) is selected over TEA due to its increased steric bulk. This prevents the base from acting as a competing nucleophile, ensuring the primary/secondary amine exclusively attacks the acyl carbon. The reaction is initiated at 0 °C to suppress the formation of ketene intermediates and minimize exothermic degradation.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the target amine (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-